molecular formula C15H20BClO3 B2643924 2-(4-Chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1709860-89-8

2-(4-Chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2643924
CAS No.: 1709860-89-8
M. Wt: 294.58
InChI Key: MKMTZEUFVICEDW-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 4-chloro-3-cyclopropoxyphenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-cyclopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is generally carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The industrial synthesis may also employ alternative solvents and catalysts to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boron atom can be oxidized to form boronic acid derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate or palladium chloride

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate

    Solvents: Ethanol, toluene, or dimethylformamide (DMF)

    Temperature: 50-100°C

Major Products

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds

    Oxidation: Formation of boronic acids or boronate esters

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-(4-Chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

    Transmetalation: The aryl group from the boron compound is transferred to the palladium center.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

2-(4-Chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of the 4-chloro-3-cyclopropoxyphenyl group.

    2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a bromine substituent, offering different reactivity and selectivity in reactions.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable tool in the synthesis of specialized organic compounds.

Properties

IUPAC Name

2-(4-chloro-3-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BClO3/c1-14(2)15(3,4)20-16(19-14)10-5-8-12(17)13(9-10)18-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMTZEUFVICEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1709860-89-8
Record name 2-(4-chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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